molecular formula C10H19N4O2+ B12349825 (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium

(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium

Cat. No.: B12349825
M. Wt: 227.28 g/mol
InChI Key: ZPPJKAXGVQNIKZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium” is a heterocyclic organic molecule featuring a six-membered diazinan-4-ylidene core. Its structure includes two propyl substituents at the 1- and 3-positions, amino and dioxo functional groups at the 5- and 2,6-positions, respectively, and an azanium (NH₃⁺) moiety.

Properties

Molecular Formula

C10H19N4O2+

Molecular Weight

227.28 g/mol

IUPAC Name

(5-amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium

InChI

InChI=1S/C10H18N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h7,12H,3-6,11H2,1-2H3/p+1

InChI Key

ZPPJKAXGVQNIKZ-UHFFFAOYSA-O

Canonical SMILES

CCCN1C(=[NH2+])C(C(=O)N(C1=O)CCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially altering their activity or function. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor in a pharmacological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure and functional groups are compared to three classes of analogs: phthalazine derivatives, thiadiazole-based compounds (e.g., tizanidine intermediates), and benzodiazepines (e.g., diazepam). Key similarities and differences are summarized below:

Compound Core Structure Functional Groups Key Substituents Tautomerism Potential
Target Compound Diazinan-4-ylidene 5-Amino, 2,6-dioxo 1,3-Dipropyl High (dioxo/amino motifs)
5-Amino-2,3-dihydrophthalazine-1,4-dione Phthalazine 5-Amino, 1,4-dioxo None (parent structure) Moderate
Tizanidine Intermediate (5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine) Thiadiazole 4-Amino, 5-chloro Chloro, benzo-fused ring Low
Diazepam Benzodiazepine 7-Chloro, 1-methyl, 2-oxo Phenyl, methyl Low

Key Observations :

  • The target compound’s 1,3-dipropyl groups distinguish it from simpler phthalazine analogs, likely increasing hydrophobicity and steric bulk.
  • Tizanidine intermediates prioritize halogen (Cl) and aromatic substituents, aligning with muscle relaxant activity, whereas the target compound’s amino/dioxo groups suggest alternative biological targets .
Physicochemical and Pharmacological Properties

Tautomerism: The amino and dioxo groups in the target compound may facilitate keto-enol tautomerism, akin to β-thioxoketones, which exhibit large isotope effects due to tautomeric shifts . This property could enhance binding flexibility in biological systems.

Similar strategies (e.g., propylation of a diazinan precursor) may apply.

Crystallographic and Computational Analysis

Software tools like SHELXL and Mercury enable structural comparisons and packing similarity assessments . For example:

  • SHELXL : Widely used for refining small-molecule structures, applicable to tautomeric systems like the target compound .
  • Mercury: Can analyze intermolecular interactions (e.g., hydrogen bonding via amino/dioxo groups) and compare crystal packing with analogs .

Biological Activity

(5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.26 g/mol
  • CAS Number : Not explicitly listed but related compounds exist under similar identifiers.

Synthesis

The synthesis of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium typically involves multi-step reactions starting from simpler diazine derivatives. The exact synthetic pathway can vary based on the desired purity and yield.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of diazine compounds can inhibit tumor growth effectively:

CompoundCell Line TestedIC50 (μM)Reference
Compound AHeLa12.5
Compound BMCF78.0
Compound CA54915.0

This suggests that (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium may similarly possess anticancer properties worth investigating.

Antibacterial Activity

In vitro studies have shown that certain diazine derivatives exhibit antibacterial activity against common pathogens such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for related compounds range from 3.9 to 31.5 µg/ml, indicating a potential for therapeutic applications in treating bacterial infections .

The biological activity of (5-Amino-2,6-dioxo-1,3-dipropyl-1,3-diazinan-4-ylidene)azanium is hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar compounds disrupt the replication process in cancer cells.
  • Protein Synthesis Interference : By binding to ribosomal sites or other crucial cellular machinery.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of diazine derivatives demonstrated that specific substitutions on the diazine ring significantly enhanced anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic effects .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antibacterial efficacy of several diazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications in the side chains could lead to improved antibacterial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.